Technical Guide: Structure Elucidation of N-[(3S)-2-oxothiolan-3-yl]butanamide
Technical Guide: Structure Elucidation of N-[(3S)-2-oxothiolan-3-yl]butanamide
This guide details the structural elucidation of N-[(3S)-2-oxothiolan-3-yl]butanamide , commonly known in quorum sensing (QS) literature as N-butyryl-L-homocysteine thiolactone (C4-HCTL) .
This molecule represents a critical structural analog to the native Pseudomonas aeruginosa autoinducer N-butyryl-L-homoserine lactone (C4-HSL), where the ring oxygen is replaced by sulfur. This single atom substitution drastically alters hydrolytic stability and receptor binding kinetics, making rigorous structural verification essential for biological probes.
Executive Summary & Chemical Identity
Compound: N-[(3S)-2-oxothiolan-3-yl]butanamide
Common Name: N-butyryl-L-homocysteine thiolactone (C4-HCTL)
CAS Registry: 202284-85-3
Molecular Formula: C
This guide provides a self-validating analytical framework to distinguish this thiolactone from its oxo-lactone counterpart. The core challenge in elucidation is confirming the integrity of the thioester ring and the maintenance of the (S)-stereocenter during acylation.
Synthetic Context (The Origin of Chirality)
To ensure high enantiomeric excess (ee), the most robust route utilizes L-homocysteine thiolactone hydrochloride as the starting scaffold. Unlike direct cyclization of acyclic precursors, which risks racemization, acylation of the pre-formed thiolactone ring preserves the chiral integrity of the
Reaction Logic:
-
Critical Control: The reaction must be kept slightly basic (pH 8-9) to deprotonate the amine but prevent base-catalyzed hydrolysis of the thiolactone ring (which is more susceptible to nucleophilic attack than lactones).
Analytical Strategy: The "Triangulation" Method
Structural proof relies on three orthogonal datasets: Mass Spectrometry (Molecular composition), Infrared Spectroscopy (Functional group environment), and NMR (Connectivity and Electronic environment).
A. Mass Spectrometry (HRMS)
Objective: Confirm formula and analyze fragmentation to verify the acyl chain length.
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Observed Species:
(Calculated for C H NO S ). -
Fragmentation Pattern (MS/MS):
-
m/z 188
102: Loss of the butyryl chain (neutral loss of ketene or amide cleavage), leaving the homocysteine thiolactone core. -
m/z 188
87: Cleavage of the ring, often generating the butyrylamide fragment.
-
B. Infrared Spectroscopy (FT-IR): The "Thio-Shift"
This is the fastest diagnostic tool to differentiate the Thiolactone (S) from the Lactone (O).
-
Amide I (C=O): ~1640–1650 cm
(Standard amide stretch). -
Amide II (N-H): ~1540–1550 cm
. -
Thiolactone (C=O): ~1700–1710 cm
.-
Diagnostic Value: A standard
-lactone (oxo) absorbs at ~1775 cm . The substitution of Oxygen with Sulfur reduces the bond force constant and resonance overlap, shifting the carbonyl stretch to a significantly lower wavenumber (~70 cm shift). If you see a peak >1750 cm , your ring has hydrolyzed or oxidized.
-
C. Nuclear Magnetic Resonance (NMR)
The definitive proof of structure.
1H NMR (500 MHz, CDCl
)
| Position | Multiplicity | Integral | Assignment Logic | |
| NH | 6.40 | Broad Doublet | 1H | Amide proton; coupling to H-3. |
| H-3 | 4.55 | Multiplet | 1H | The chiral center ( |
| H-5 | 3.25 - 3.40 | Multiplet | 2H | Ring CH |
| H-4 | 2.00 - 2.80 | Multiplet | 2H | Ring CH |
| H-2' | 2.22 | Triplet | 2H | |
| H-3' | 1.68 | Sextet | 2H | |
| H-4' | 0.96 | Triplet | 3H | Terminal methyl. |
13C NMR (125 MHz, CDCl
) - The "Smoking Gun"
| Carbon Type | Diagnostic Significance | |
| Thiolactone C=O | 205.8 | CRITICAL. Thioester carbonyls are extremely deshielded compared to oxo-esters/lactones (~175 ppm). This +30 ppm shift confirms the S-ring. |
| Amide C=O | 173.2 | Standard amide carbonyl. |
| C-3 (Methine) | 59.5 | The chiral center. |
| C-5 (CH | 27.6 | Carbon attached to Sulfur. |
| C-4 (Ring) | 31.5 | |
| Butyryl Carbons | 38.4, 19.0, 13.7 | Standard propyl chain profile. |
Visualization of Logic
Diagram 1: Elucidation Workflow
This flowchart illustrates the decision-making process for validating the synthesized compound.
Caption: Step-by-step logic flow for distinguishing the target thiolactone from potential hydrolysis byproducts or oxo-analogs.
Diagram 2: Fragmentation Pathway (MS/MS)
Understanding how the molecule breaks apart confirms the connectivity of the butyryl tail to the ring.
Caption: Primary mass spectrometry fragmentation pathways confirming the N-acyl side chain and thiolactone core.
Experimental Protocols
Protocol A: Synthesis of N-butyryl-L-homocysteine thiolactone
Rationale: This protocol minimizes racemization by using a biphasic system or mild organic base.
-
Preparation: Dissolve L-homocysteine thiolactone hydrochloride (1.0 eq, 5 mmol) in Dichloromethane (DCM, 20 mL).
-
Activation: Add Triethylamine (TEA, 2.2 eq) dropwise at 0°C. The solution will turn cloudy as TEA·HCl forms.
-
Acylation: Add Butyryl Chloride (1.1 eq) dropwise over 10 minutes at 0°C.
-
Note: Keep cold to prevent ring opening.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (SiO
, 50% EtOAc/Hexane). -
Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO
(removes acid), then Brine. -
Purification: Dry over MgSO
, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: NMR Sample Preparation & Acquisition
Rationale: Thiolactones are sensitive to moisture. Using dry solvents is critical for clean spectra.
-
Solvent: Use CDCl
(stored over molecular sieves) to prevent hydrolysis during acquisition. -
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
-
Acquisition Parameters:
-
1H: 16 scans, 1s relaxation delay.
-
13C: 1024 scans minimum (Quaternary thiolactone carbonyl has long T1 relaxation; ensure sufficient delay or scans).
-
References
-
McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of the Pseudomonas aeruginosa quorum sensing receptor RhlR.[2] Bioorganic & Medicinal Chemistry, 19(16), 4812-4819. Link
-
Hodgkinson, J. T., et al. (2011). Structure–activity analysis of the Pseudomonas aeruginosa quinolone signal molecule. Tetrahedron, 67(47), 9185-9192. (Provides comparative spectral data for QS analogs). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for Thioester IR/NMR shifts). Link
-
Kamal, A., et al. (2017).[3] Thiolactone scaffolds in drug discovery. Expert Opinion on Therapeutic Patents. (Context on thiolactone stability and analysis). Link
Sources
- 1. N-butyryl-L-Homocysteine thiolactone | CAS 202284-85-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
